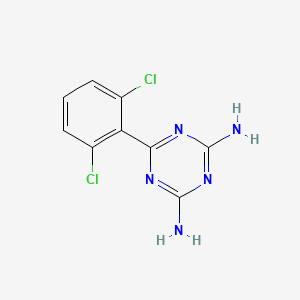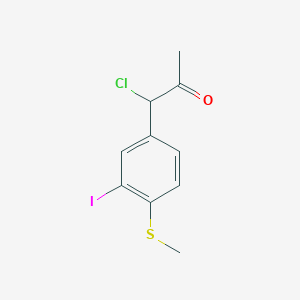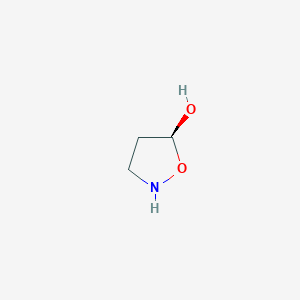
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-phe(4-Br)-OH, also known as fluorenylmethyloxycarbonyl-4-bromo-D-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-phe(4-Br)-OH typically involves the protection of the amino group of 4-bromo-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-bromo-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-D-phe(4-Br)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-phe(4-Br)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection. The reaction is typically performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of Fmoc-D-phe(4-Br)-OH.
Deprotection Reactions: The major product is 4-bromo-D-phenylalanine, with the Fmoc group removed.
Aplicaciones Científicas De Investigación
Fmoc-D-phe(4-Br)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and nanostructures.
Mecanismo De Acción
The mechanism of action of Fmoc-D-phe(4-Br)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group under basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-phe-OH: Lacks the bromine atom on the phenyl ring.
Fmoc-L-phe(4-Br)-OH: Contains the L-isomer of phenylalanine instead of the D-isomer.
Boc-D-phe(4-Br)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Uniqueness
Fmoc-D-phe(4-Br)-OH is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the use of the Fmoc group provides selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.
Propiedades
Fórmula molecular |
C24H22BrNO5 |
|---|---|
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate |
InChI |
InChI=1S/C24H20BrNO4.H2O/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28);1H2 |
Clave InChI |
NBCKTTGHBAQTGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)









![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)



